Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate
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Overview
Description
Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate is an organic compound with the molecular formula C12H15NO3. It is a derivative of phenoxyacrylate, characterized by the presence of an amino group and a methyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate typically involves the reaction of 2-amino-4-methylphenol with ethyl 3-bromoprop-2-enoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromoalkene, leading to the formation of the desired product .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar in structure but with a methoxy group instead of an amino group.
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate: Contains a cyano group and a methoxyamino group, differing in functional groups and reactivity.
Properties
CAS No. |
917872-63-0 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate |
InChI |
InChI=1S/C12H15NO3/c1-3-15-12(14)6-7-16-11-5-4-9(2)8-10(11)13/h4-8H,3,13H2,1-2H3 |
InChI Key |
PIJQUQDXLLECRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=COC1=C(C=C(C=C1)C)N |
Origin of Product |
United States |
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